Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

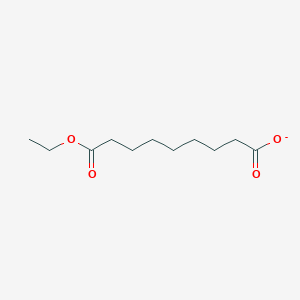

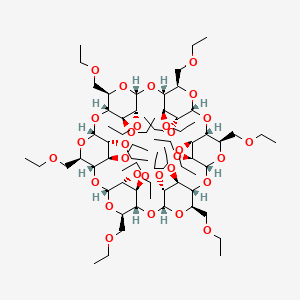

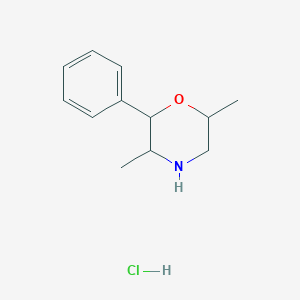

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a chemical compound with the molecular formula C36H36O8 . It is extensively employed in the biomedical realm, holding great significance for the research and development of disease-specific drugs .

Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is characterized by a molecular weight of 596.7 g/mol . The compound has a complex structure with 44 heavy atoms . The IUPAC name is benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris (phenylmethoxy)oxane-2-carboxylate .Physical And Chemical Properties Analysis

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has a molecular weight of 596.7 g/mol . It has a topological polar surface area of 89.5 Ų and a complexity of 841 . The compound has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .Applications De Recherche Scientifique

Synthesis and Protective Group Strategies : The compound has been studied for its role in the synthesis of d-glucuronic acid derivatives, which are critical in the field of organic chemistry. For instance, Zissis and Fletcher (1970) demonstrated the synthesis of a d-glucuronic acid derivative using benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranoside as a precursor, highlighting the compound's utility in creating fully protected glucuronic acid derivatives for further chemical transformations (E. Zissis & H. G. Fletcher, 1970).

Synthesis of Metabolites and Complex Carbohydrates : The compound is used in the synthesis of glucuronic acid-conjugated metabolites. For example, Kanamori et al. (2017) synthesized glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenethylamine using a similar compound, demonstrating its utility in creating complex metabolites for analytical and research purposes (T. Kanamori et al., 2017).

Role in Polysaccharide Synthesis : Alpe et al. (2004) discussed the synthesis of glucuronic acid-containing di- and trisaccharide thioglycoside building blocks using benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosyluronate, an approach that is essential in constructing complex polysaccharide structures (Mia Alpe, S. Oscarson & P. Svahnberg, 2004).

Development of Synthetic Methods : Mikula et al. (2013) highlighted the development of methods for the preparation of protected D-glucuronals, which are used as precursors in the preparation of many compounds. This study underscores the importance of developing efficient synthetic routes for such compounds (H. Mikula et al., 2013).

Chemical Structure and Properties Analysis : Keglević et al. (1968) focused on the synthesis and properties of 1-O-acyl-D-glucopyranuronic acids, a category in which benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronates play a critical role. Such studies provide insights into the chemical behavior and potential applications of these compounds (D. Keglević, N. Pravdic & J. Tomašić, 1968).

Propriétés

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCINNHLQNZDTRP-GBPDURFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156588037 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)